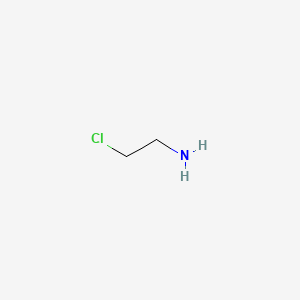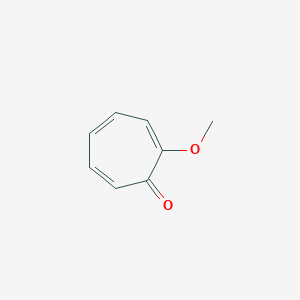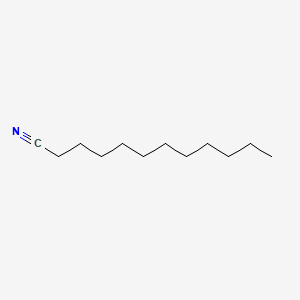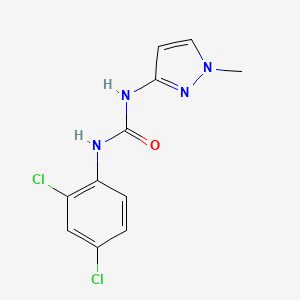
(3S)-3-isopropenyl-6-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-isopropenyl-6-oxoheptanoic acid is an optically active form of 3-isopropenyl-6-oxoheptanoic acid having (3S)-configuration. It derives from a (4S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. It is a conjugate acid of a (3S)-3-isopropenyl-6-oxoheptanoate. It is an enantiomer of a (3R)-3-isopropenyl-6-oxoheptanoic acid.
Aplicaciones Científicas De Investigación
Omega-3 Oxylipins and Cardiovascular Health
Omega-3 fatty acids, including (3S)-3-isopropenyl-6-oxoheptanoic acid, are vital for cardiovascular health. Research indicates that these fatty acids undergo oxygenation, resulting in the formation of oxylipins, which have in vitro bioactivity. The modulation of n-3 oxylipin levels through dietary supplementation has been documented, showing a potential mechanism through which omega-3 fatty acids exert their beneficial cardiovascular effects. This revelation paves the way for future studies to explore the extent to which the cardiovascular benefits of omega-3 fatty acids are mediated by these oxylipins (Shearer et al., 2010).
Oxidative Stress in Pulmonary Hypertension
Isoprostanes, stable lipid peroxidation products of arachidonic acid, have been used to assess oxidative stress in vivo. Research suggests a significant increase in oxidative stress in patients with pulmonary hypertension, as indicated by elevated urinary levels of isoprostaglandin F(2alpha) type III (iPF(2alpha)-III), an F(2)-isoprostane, compared to healthy controls. This finding supports the hypothesis that free radical generation is involved in the pathogenesis of pulmonary hypertension, indicating a potential research avenue for this compound in this context (Cracowski et al., 2001).
Metabolism of Monoterpenes in Humans
The metabolism of monoterpenes, such as carvone, in humans involves the formation of carvonic acid through oxidation. This process, along with the subsequent reactions leading to other metabolites like dihydrocarvonic acid, indicates the complexity of human metabolism in processing compounds structurally related to this compound. Such insights into metabolic pathways can inform further research on similar compounds (Engel, 2002).
Misconceptions in Chemical Education
While not directly related to the compound , it's worth noting research addressing misconceptions in chemical education, highlighting the challenges students face in understanding complex chemical concepts. This area of research indirectly supports the need for clear and accurate dissemination of information about complex compounds like this compound (Schmidt, 1997).
Omega-3 Fatty Acids and Oxidative Stress after Exercise
Research on the effects of omega-3 fatty acids on oxidative stress after exercise provides insights into the potential benefits of these compounds in reducing oxidative stress and improving antioxidant status. Such findings may have implications for the use of this compound in contexts where oxidative stress is a concern (McAnulty et al., 2010).
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(3S)-6-oxo-3-prop-1-en-2-ylheptanoic acid |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
NJOIWWRMLFSDTM-VIFPVBQESA-N |
SMILES isomérico |
CC(=C)[C@@H](CCC(=O)C)CC(=O)O |
SMILES |
CC(=C)C(CCC(=O)C)CC(=O)O |
SMILES canónico |
CC(=C)C(CCC(=O)C)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)








![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)


![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)
